molecular formula C12H14Cl2N2O3S B2893199 2-Chloro-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride CAS No. 680617-78-1

2-Chloro-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride

Cat. No.: B2893199
CAS No.: 680617-78-1
M. Wt: 337.22
InChI Key: XDOWVBDPAQEXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C12H14Cl2N2O3S and a molecular weight of 337.22 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a sulfonyl chloride group, a chloro group, and a piperidine-1-carboxamido group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 337.22 and a molecular formula of C12H14Cl2N2O3S .

Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life . While this data is for piperidine, it’s possible that “2-Chloro-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride” may have similar hazards due to the presence of the piperidine group.

Properties

IUPAC Name

2-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3S/c13-10-8-9(4-5-11(10)20(14,18)19)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOWVBDPAQEXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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